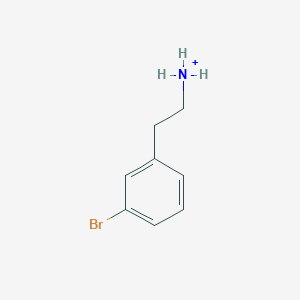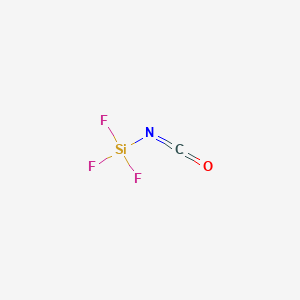
Trifluoro(isocyanato)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro(isocyanato)silane is a chemical compound with the molecular formula CF₃NOSi. It is known for its unique properties and reactivity, making it a valuable compound in various scientific and industrial applications. The compound features a trifluoromethyl group attached to a silicon atom, which is also bonded to an isocyanate group. This combination of functional groups imparts distinct chemical characteristics to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluoro(isocyanato)silane can be synthesized through several methods. One common approach involves the reaction of trifluoromethylsilane with phosgene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation. Another method involves the reaction of trifluoromethylsilane with isocyanic acid, which also yields this compound under appropriate conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process may include steps such as distillation and purification to obtain the compound in high purity. Safety measures are crucial due to the reactivity of the involved chemicals .
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoro(isocyanato)silane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of new bonds.
Polymerization Reactions: this compound can be used in the synthesis of polymers by reacting with diols or diamines, resulting in polyurethanes or polyureas.
Common Reagents and Conditions: Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reactions .
Major Products Formed: The major products formed from reactions with this compound include ureas, carbamates, thiocarbamates, and various polymeric materials. These products are valuable in different applications, including coatings, adhesives, and biomedical materials .
Applications De Recherche Scientifique
Trifluoro(isocyanato)silane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of trifluoro(isocyanato)silane involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The isocyanate group reacts with nucleophilic sites on target molecules, such as amines or hydroxyl groups, resulting in the formation of urea or carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and surface modification .
Comparaison Avec Des Composés Similaires
Trifluorosilane: A compound with similar trifluoromethyl and silicon components but lacking the isocyanate group.
Uniqueness: Trifluoro(isocyanato)silane is unique due to the presence of both trifluoromethyl and isocyanate groups, which impart distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications that are not possible with other similar compounds .
Propriétés
Numéro CAS |
352-36-3 |
|---|---|
Formule moléculaire |
CF3NOSi |
Poids moléculaire |
127.097 g/mol |
Nom IUPAC |
trifluoro(isocyanato)silane |
InChI |
InChI=1S/CF3NOSi/c2-7(3,4)5-1-6 |
Clé InChI |
BVJNCKWIHSXYNK-UHFFFAOYSA-N |
SMILES canonique |
C(=N[Si](F)(F)F)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




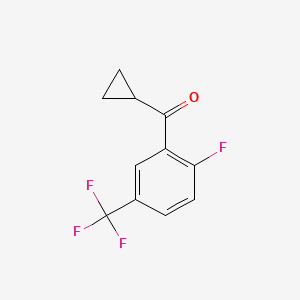

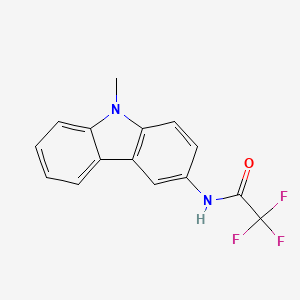
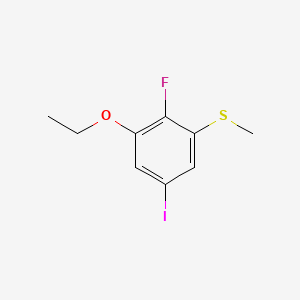
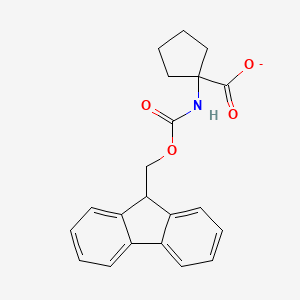
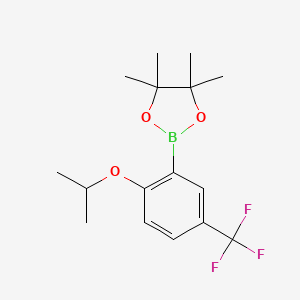
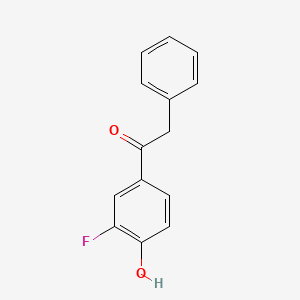
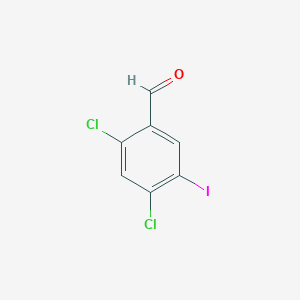
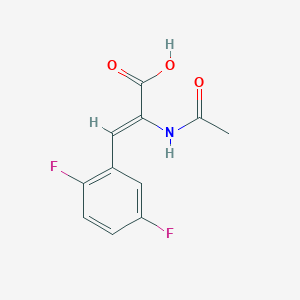
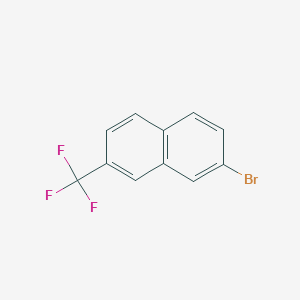
![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
